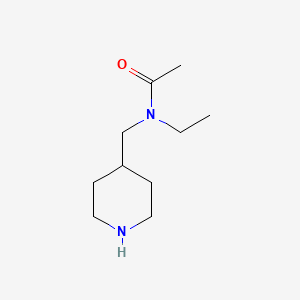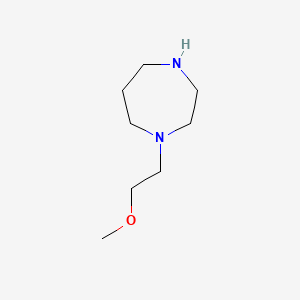
1-(2-Methoxyethyl)-1,4-diazepane
Vue d'ensemble
Description
“1-(2-Methoxyethyl)piperazine” is a compound that has been used in the synthesis of various chemicals . It’s a part of the larger family of piperazine compounds, which are often used in the creation of pharmaceuticals and other complex organic molecules .
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxyethyl)-1,4-diazepane” were not found, there are general methods for synthesizing similar compounds. For instance, 2-methoxyethyl acrylate can be synthesized through reversible addition–fragmentation chain transfer (RAFT) and polyaddition .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Mitsunobu reaction has been used with 2-methoxyethyl compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “Bis(2-methoxyethyl) ether” have been documented. It’s a liquid at room temperature with a boiling point of 146°C, a relative density of 0.967 at 20°C, and a vapor pressure of 5.93 hPa at 25°C .
Applications De Recherche Scientifique
Chiral Synthesis and Receptor Ligands
1-(2-Methoxyethyl)-1,4-diazepane derivatives have been synthesized from enantiomerically pure amino acids, showcasing their application in developing novel σ1 receptor ligands. These compounds are designed following a late-stage diversification strategy, with variations in substituents affecting σ1 affinity and selectivity. For instance, compounds such as (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane exhibit high σ1 affinity, indicating potential for cognitive enhancement without severe toxic effects, suggesting their utility in exploring σ1 agonistic activities and their effects on cognition (Fanter et al., 2017).
Catalysis and Synthesis
Manganese(III) complexes of 1,4-diazepane derivatives have been studied as catalysts for olefin epoxidation, demonstrating the influence of ligand Lewis basicity on reactivity and selectivity. These complexes exhibit a unique coordination geometry and provide insights into tuning catalytic activity through ligand modification, highlighting the role of 1,4-diazepane derivatives in developing selective epoxidation catalysts (Sankaralingam & Palaniandavar, 2014).
Antiproliferative Agents
Bicyclic σ receptor ligands derived from 1-(2-Methoxyethyl)-1,4-diazepane frameworks have shown significant cytotoxic activity against human tumor cell lines. These compounds, synthesized from (R)- and (S)-glutamate, demonstrate the potential of 1,4-diazepane derivatives as antiproliferative agents, offering new avenues for cancer treatment research (Geiger et al., 2007).
Advanced Intermediates in Synthesis
Practical synthesis methods have been developed for key intermediates like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, demonstrating the utility of 1,4-diazepane derivatives in the synthesis of complex molecules, such as Rho–kinase inhibitors. These methods provide scalable approaches to valuable intermediates for pharmaceutical development (Gomi et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-8-7-10-5-2-3-9-4-6-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGPTNXEAQRUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597441 | |
| Record name | 1-(2-Methoxyethyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927802-38-8 | |
| Record name | 1-(2-Methoxyethyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Methoxyethyl)-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



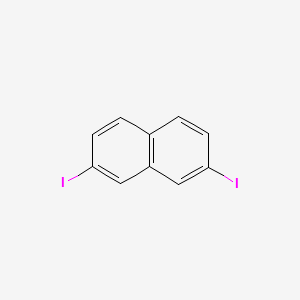
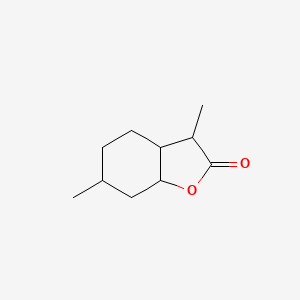
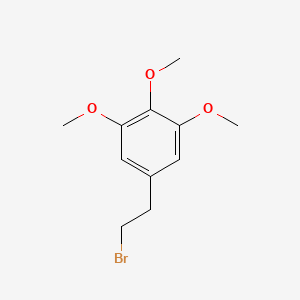
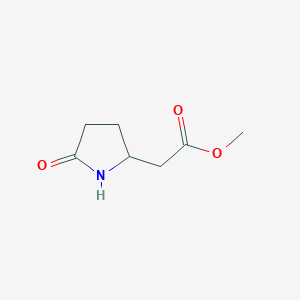
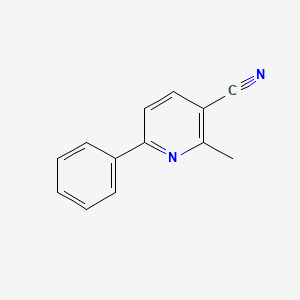
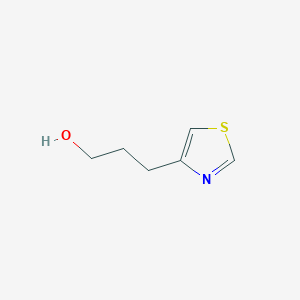
![5-Ethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1627521.png)
![tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate](/img/structure/B1627524.png)
![1-Phenyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B1627525.png)

![4-[(3-Nitropyridin-2-YL)amino]phenol](/img/structure/B1627528.png)

